molecular formula C8H13ClO2 B1347107 Cyclohexylmethyl chloroformate CAS No. 6099-86-1

Cyclohexylmethyl chloroformate

Cat. No.: B1347107
CAS No.: 6099-86-1
M. Wt: 176.64 g/mol
InChI Key: AOQONNCNKUWWRI-UHFFFAOYSA-N
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Description

Cyclohexylmethyl chloroformate is an organic compound with the molecular formula C8H13ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity and is often employed in the preparation of various chemical derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl chloroformate can be synthesized through the reaction of cyclohexylmethanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like toluene at temperatures ranging from 0 to 20°C .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of cyclohexylmethanol and phosgene through a reactor. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound to form carbamates under mild conditions.

    Alcohols: React to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

Scientific Research Applications

Cyclohexylmethyl chloroformate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylmethyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.

    Industry: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of cyclohexylmethyl chloroformate involves its reactivity with nucleophiles. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonates, respectively. The hydrolysis of this compound in water results in the production of cyclohexylmethanol, carbon dioxide, and hydrogen chloride .

Comparison with Similar Compounds

Cyclohexylmethyl chloroformate can be compared with other chloroformates such as:

  • Methyl Chloroformate
  • Ethyl Chloroformate
  • Isopropyl Chloroformate
  • Benzyl Chloroformate

Uniqueness: this compound is unique due to its cyclohexylmethyl group, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in reactions. This makes it particularly useful in the synthesis of compounds where the cyclohexylmethyl group is desired .

Properties

IUPAC Name

cyclohexylmethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQONNCNKUWWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976463
Record name Cyclohexylmethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-86-1
Record name Carbonochloridic acid, cyclohexylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6099-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylmethyl chloroformate
Source ChemIDplus
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Record name Cyclohexylmethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylmethyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cyclohexylmethyl chloroformate react with 3,6-bis(4-chlorophenyl)-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine?

A1: this compound reacts with 3,6-bis(4-chlorophenyl)-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine to yield bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate. [] This reaction specifically forms the 1,2-dicarboxylate product rather than the 1,4-dicarboxylate isomer. [] The reaction mechanism likely involves nucleophilic attack by the dihydro-tetrazine on the chloroformate, followed by elimination of HCl.

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